

# Pre-clinical evaluation of K783-0308 endovascular graft

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | K783-0308 |           |
| Cat. No.:            | B12415520 | Get Quote |

## **Disclaimer**

The following technical guide is a representative document illustrating the typical pre-clinical evaluation of an endovascular graft. The specific product "K783-0308 endovascular graft" does not correspond to a known device in publicly available literature or clinical trials based on the conducted search. Therefore, the data, protocols, and pathways presented herein are synthesized from established pre-clinical methodologies for endovascular devices and are intended for illustrative and educational purposes for the target audience of researchers, scientists, and drug development professionals.

# An In-Depth Technical Guide to the Pre-clinical Evaluation of the K783-0308 Endovascular Graft

This document outlines the comprehensive pre-clinical assessment of the hypothetical **K783-0308** endovascular graft, a novel device designed for the treatment of aortic aneurysms. The evaluation encompasses biocompatibility, mechanical integrity, and in vivo performance, providing a robust dataset to support its potential for clinical translation.

## **Biocompatibility Assessment**

The biocompatibility of the **K783-0308** graft was evaluated in accordance with ISO 10993 standards to ensure its safety for implantation.[1] Key assessments included cytotoxicity, sensitization, irritation, acute systemic toxicity, and hemocompatibility.



- Cytotoxicity (ISO 10993-5): Extracts of the K783-0308 graft material were prepared in MEM supplemented with 5% fetal bovine serum. L929 mouse fibroblast cells were exposed to the extracts for 24 hours. Cell viability was assessed using an MTT assay, and reactivity was graded on a scale of 0 (no reactivity) to 4 (severe reactivity).
- Hemolysis (ASTM F756): Graft material was incubated with human blood. The hemolytic potential was determined by measuring the plasma-free hemoglobin concentration spectrophotometrically at 545 nm.[2]
- In Vitro Thrombogenicity: The graft's potential to induce platelet aggregation was assessed by incubating the material with platelet-rich plasma and measuring the change in optical density over time.[2]

| Biocompatibility Test   | Method                        | Result                         | Interpretation      |
|-------------------------|-------------------------------|--------------------------------|---------------------|
| Cytotoxicity            | ISO 10993-5 (MTT<br>Assay)    | Grade 0                        | Non-cytotoxic       |
| Hemolysis               | ASTM F756                     | 1.2%                           | Non-hemolytic       |
| Thrombogenicity         | Platelet Aggregation<br>Assay | 3.5% Aggregation               | Low Thrombogenicity |
| Sensitization           | ISO 10993-10                  | 0/10 animals showed a reaction | Non-sensitizing     |
| Acute Systemic Toxicity | ISO 10993-11                  | No signs of toxicity           | Non-toxic           |

# **Mechanical Properties Evaluation**

The mechanical properties of the **K783-0308** graft were characterized to ensure its durability and ability to withstand physiological conditions within the aorta.

 Tensile Strength: Uniaxial tensile testing was performed on the graft material using a universal testing machine at a crosshead speed of 50 mm/min to determine its ultimate tensile strength and elongation at break.[2]



- Radial Force: The radial resistive force of the stent-graft was measured to ensure adequate apposition to the aortic wall, which is crucial for preventing endoleaks.[3]
- Flexibility: The graft's ability to conform to tortuous anatomies was assessed through bending stiffness tests.[4]

| Mechanical Property          | Test Method                 | Value            | Significance                                   |
|------------------------------|-----------------------------|------------------|------------------------------------------------|
| Ultimate Tensile<br>Strength | Uniaxial Tension Test       | 15.2 ± 1.8 MPa   | High strength to resist tearing                |
| Elongation at Break          | Uniaxial Tension Test       | 250 ± 25%        | Sufficient elasticity for deployment           |
| Radial Force                 | Radial Expansion<br>Testing | 8.5 ± 0.7 N/cm   | Ensures proper sealing against the aortic wall |
| Bending Stiffness            | Three-Point Bend Test       | 0.12 ± 0.02 N/mm | High flexibility for tortuous anatomies        |

## In Vivo Performance Evaluation

The in vivo performance of the **K783-0308** graft was evaluated in a canine model of abdominal aortic aneurysm (AAA).[5][6]

- Animal Model: Saccular AAAs were surgically created in adult beagles using a Dacron patch.
   [6]
- Graft Implantation: The K783-0308 endovascular graft was deployed via a femoral artery cutdown under fluoroscopic guidance to exclude the aneurysm.
- Follow-up: Animals were monitored for 2 and 6 months post-implantation.[6] Angiography
  was performed to assess graft patency and the presence of endoleaks.[6]
- Histopathology: After euthanasia, the stented aortic segments were harvested for macroscopic and microscopic examination to evaluate endothelialization, neointimal formation, and inflammatory response.[6][7]



| In Vivo Outcome      | 2-Month Follow-up (n=3) | 6-Month Follow-up (n=5) |
|----------------------|-------------------------|-------------------------|
| Graft Patency        | 100%                    | 100%                    |
| Endoleak Presence    | 0%                      | 0%                      |
| Neointimal Thickness | 0.12 ± 0.03 mm          | 0.18 ± 0.05 mm          |
| Endothelialization   | 85 ± 7%                 | 98 ± 2%                 |
| Inflammatory Score   | 1.2 ± 0.3               | 0.8 ± 0.2               |

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of the K783-0308 graft.





Click to download full resolution via product page

Caption: Signaling cascade of graft healing and tissue integration.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Biocompatibility of Small-Diameter Vascular Grafts in Different Modes of RGD Modification
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. bloodflow.engin.umich.edu [bloodflow.engin.umich.edu]
- 4. Computational Comparison of the Mechanical Behavior of Aortic Stent-Grafts Derived from Auxetic Unit Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic fibroblast growth factor slow release stent graft for endovascular aortic aneurysm repair: a canine model experiment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue Responses to Endovascular Stent Grafts for Saccular Abdominal Aortic Aneurysms in a Canine Model PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thoracic endovascular stent grafting inhibits aortic growth: an experimental study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pre-clinical evaluation of K783-0308 endovascular graft]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12415520#pre-clinical-evaluation-of-k783-0308-endovascular-graft]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com